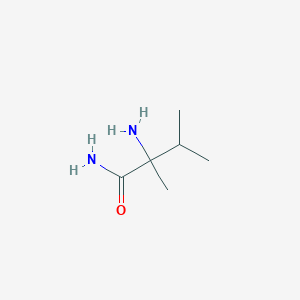

2-Amino-2,3-dimethylbutyramide

概要

説明

2-Amino-2,3-dimethylbutyramide is an organic compound with the molecular formula C6H14N2O. It is a white crystalline solid that is soluble in water, ethanol, and acetone, but insoluble in benzene and toluene . This compound is a key intermediate in the synthesis of imidazolinone herbicides, which are widely used for broad-spectrum weed control in various crops .

準備方法

Synthetic Routes and Reaction Conditions: 2-Amino-2,3-dimethylbutyramide can be synthesized through several methods. One common method involves the hydration of 2-amino-2,3-dimethylbutyronitrile using nitrile hydratase enzymes . This enzymatic process is advantageous due to its mild reaction conditions and high specificity. The reaction is typically carried out at temperatures around 30°C with a pH of 7-9 .

Another method involves the reaction of 2-bromo-2,3-dimethylbutanoate with aqueous ammonia . This reaction proceeds under mild conditions and yields the desired amide product.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes using whole-cell biocatalysts . These processes are optimized for high yield and productivity, with reaction conditions carefully controlled to prevent enzyme inhibition and product degradation .

化学反応の分析

Types of Reactions: 2-Amino-2,3-dimethylbutyramide undergoes various chemical reactions, including:

Hydration: Conversion from 2-amino-2,3-dimethylbutyronitrile to this compound.

Substitution: Reaction with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions:

Nitrile Hydratase: Used for the hydration of nitriles to amides.

Aqueous Ammonia: Used in substitution reactions to form amides.

Major Products:

Imidazolinone Herbicides: this compound is a key intermediate in the synthesis of these herbicides.

科学的研究の応用

Herbicide Synthesis

ADBA serves as an essential intermediate in the production of imidazolinone herbicides, which are widely used for weed control in crops such as soybeans and canola. The compound is involved in the synthesis of several potent herbicides, including:

- Imazethapyr

- Imazaquin

- Imazamox

These herbicides are known for their effectiveness and have dominated markets due to their selective action against specific weed species. For instance, imazethapyr has been a leading herbicide in the U.S. soybean market for over a decade .

Table 1: Imidazolinone Herbicides Derived from ADBA

| Herbicide Name | Active Ingredient | Application |

|---|---|---|

| Imazethapyr | ADBA | Soybean crops |

| Imazaquin | ADBA | Canola crops |

| Imazamox | ADBA | Broad-spectrum weed control |

Biocatalysis

Recent studies have highlighted the use of recombinant microorganisms for the efficient synthesis of ADBA from its nitrile precursor (2-amino-2,3-dimethylbutyronitrile). This biocatalytic process utilizes nitrile hydratase enzymes produced by genetically modified Escherichia coli strains. The benefits of this method include:

- High Yield : Achieving yields up to 97.3% under optimized conditions.

- Mild Reaction Conditions : The process can be conducted at ambient temperatures and neutral pH, reducing energy costs and equipment wear .

- Environmental Advantages : The biocatalytic approach generates fewer waste products compared to traditional chemical synthesis methods .

Case Study: Nitrile Hydratase Optimization

In a study optimizing the expression of nitrile hydratase in E. coli, researchers reported significant increases in enzyme activity and specific yield after implementing strategic feeding protocols during fermentation. The optimized strain exhibited a 5.86-fold increase in enzyme activity compared to unoptimized conditions, showcasing the potential for enhanced production efficiency .

Pharmaceutical Potential

While primarily recognized for its agricultural applications, ADBA's structural properties suggest potential pharmaceutical uses. Its ability to act as a chiral building block may facilitate the synthesis of various bioactive compounds in medicinal chemistry. The compound's safety profile indicates that it is harmful if ingested but manageable with appropriate handling procedures .

作用機序

The primary mechanism of action for 2-amino-2,3-dimethylbutyramide involves its role as an intermediate in enzymatic reactions. Nitrile hydratase catalyzes the hydration of 2-amino-2,3-dimethylbutyronitrile to form this compound . This enzyme-mediated process is highly specific and efficient, making it suitable for industrial applications .

類似化合物との比較

2-Amino-2,3-dimethylbutyronitrile: The precursor to 2-amino-2,3-dimethylbutyramide.

2-Bromo-2,3-dimethylbutanoate: Used in the synthesis of this compound.

Uniqueness: this compound is unique due to its role as a key intermediate in the synthesis of imidazolinone herbicides. Its enzymatic production methods offer advantages in terms of specificity, yield, and environmental impact compared to traditional chemical synthesis .

生物活性

2-Amino-2,3-dimethylbutyramide (ADBA) is a compound with significant relevance in various biological and chemical applications. Primarily recognized as an intermediate in the synthesis of imidazolinone herbicides, ADBA plays a crucial role in inhibiting the enzyme acetolactate synthase (ALS), which is essential for plant growth and the biosynthesis of branched-chain amino acids. This article explores the biological activity of ADBA, focusing on its synthesis, mechanisms of action, and potential applications.

- Chemical Formula : C₆H₁₄N₂O

- Molecular Weight : 114.19 g/mol

- Melting Point : 76.0 - 80.0 °C

- Physical State : White to almost white powder or crystalline substance

ADBA functions primarily as a precursor in the synthesis of imidazolinone herbicides, which act by inhibiting ALS. This inhibition disrupts the production of essential branched-chain amino acids (valine, leucine, and isoleucine), leading to impaired protein synthesis and ultimately plant death. The specific mechanism involves the binding of imidazolinone herbicides to the active site of ALS, preventing substrate access.

Synthesis and Biocatalysis

Recent studies have highlighted innovative methods for synthesizing ADBA using biocatalysts such as nitrile hydratase derived from Nocardia globerula. This method not only enhances yield but also minimizes environmental impact compared to traditional chemical synthesis methods. For instance, a study reported an average yield of 97.3% for ADBA synthesis using this biocatalytic approach, significantly higher than previous methods .

Herbicidal Efficacy

Research has shown that ADBA-derived imidazolinone herbicides are effective against a variety of weed species. In field trials, these herbicides demonstrated superior control over resistant weed populations compared to other herbicides on the market. For example, imazethapyr and imazaquin, both derived from ADBA, have been extensively used in soybean cultivation with significant success in managing weed resistance .

Safety and Toxicology

While ADBA is an effective herbicide precursor, it is classified as harmful if ingested and can cause skin irritation. Toxicological assessments have indicated that exposure to high concentrations may lead to adverse health effects; thus, appropriate handling measures are recommended during its application in agricultural settings .

Comparative Analysis of Related Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-Amino-3-methylbutyramide | Similar amine group | Different methyl substitution pattern |

| 1-Amino-1-methylcyclopentanecarboxamide | Cyclic structure | Distinct cyclic arrangement affecting reactivity |

| N,N-Dimethylglycine | Similar amine group | Contains two methyl groups on nitrogen |

特性

IUPAC Name |

2-amino-2,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-4(2)6(3,8)5(7)9/h4H,8H2,1-3H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPQUHCGFDFLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40963-14-2 | |

| Record name | 2-Amino-2,3-dimethylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using nitrile hydratase for 2-amino-2,3-dimethylbutyramide production?

A1: Nitrile hydratase offers several advantages for ADBA synthesis:

- High Efficiency: NHase demonstrates high catalytic efficiency in converting ADBN to ADBA [, ]. Research has shown an average ADBA yield of 97.3% in a fluorous solvent-aqueous biphasic system, surpassing yields achieved through previous chemical or enzymatic methods [].

- Environmentally Friendly: Enzymatic processes using NHase offer a greener alternative to traditional chemical synthesis, aligning with sustainable chemistry principles [].

Q2: What challenges are associated with using nitrile hydratase for this compound production, and how are they addressed?

A: One challenge is the potential inhibition of NHase by cyanide ions, which can arise from substrate degradation. Researchers have identified Pseudonocardia thermophila JCM3095 as a promising source of NHase, demonstrating robust thermal stability and mitigating the inhibitory effects of cyanide ions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。